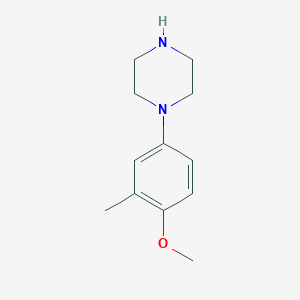

1-(4-Methoxy-3-methylphenyl)piperazine

Description

Properties

CAS No. |

1121610-28-3 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(4-methoxy-3-methylphenyl)piperazine |

InChI |

InChI=1S/C12H18N2O/c1-10-9-11(3-4-12(10)15-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |

InChI Key |

PMZXESGFAZJQBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNCC2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methoxy-3-methylphenyl)piperazine typically involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine. The reaction is carried out under controlled conditions, often involving the use of glacial acetic acid as a solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methoxy-3-methylphenyl)piperazine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions and reagents may vary.

Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include glacial acetic acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)piperazine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Biology: The compound’s ability to interact with biological targets makes it a candidate for studying various biochemical pathways and mechanisms.

Industry: It is used in the synthesis of other chemical compounds and intermediates, contributing to the development of pharmaceuticals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)piperazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in mitigating the symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylpiperazines share a common core structure but exhibit diverse biological activities based on substituent type, position, and electronic properties. Below is a comparative analysis of 1-(4-Methoxy-3-methylphenyl)piperazine with key analogs:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Key Findings

Substituent Position and Receptor Selectivity: The 3-methyl and 4-methoxy groups in the target compound may confer unique steric and electronic effects. MeOPP (4-OCH₃) lacks the 3-methyl group, suggesting the target compound’s dual substitution could improve metabolic stability or receptor subtype selectivity .

Biological Activity: TFMPP and mCPP are potent serotonergic agonists with hallucinogenic and anxiogenic effects, respectively. The target compound’s methoxy group (electron-donating) may attenuate agonist potency compared to TFMPP’s strong electron-withdrawing CF₃ group . BZP primarily acts as a dopamine reuptake inhibitor, highlighting how N-substitution (benzyl vs. phenyl) shifts mechanism of action .

Metabolism and Stability :

- Arylpiperazines undergo CYP2D6-mediated oxidation (e.g., hydroxylation) and CYP3A4-dependent N-dealkylation. The 3-methyl group in the target compound may slow oxidation compared to mCPP and TFMPP , which lack steric hindrance at the meta position .

- MeOPP ’s single substituent likely results in faster clearance than the target compound’s dual substitution .

Applications and Risks: While TFMPP and BZP are abused for MDMA-like effects, the target compound’s pharmacological profile remains underexplored.

Q & A

Q. What advanced analytical methods quantify trace impurities in this compound batches?

- Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects impurities at ppm levels. Multivariate analysis (PCA-LDA) of Raman spectra also identifies contaminants in confiscated drug samples .

Methodological Considerations

- Data Interpretation : Cross-validate biological activity data with structural analogs (e.g., chlorophenyl or trifluoromethylphenyl derivatives) to identify trends .

- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (temperature, solvent) and minimize side products .

- Contradiction Analysis : Compare computational predictions (e.g., DFT) with experimental IC50 values to identify outliers caused by unmodeled solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.